3-[2-(2-tert-butylphenoxy)ethyl]-2-(4-chlorophenyl)quinazolin-4(3H)-one
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Overview
Description
3-[2-(2-tert-butylphenoxy)ethyl]-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-tert-butylphenoxy)ethyl]-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxyethyl Group: This step involves the reaction of the quinazolinone core with 2-(2-tert-butylphenoxy)ethyl halide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-tert-butylphenoxy)ethyl]-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-[2-(2-tert-butylphenoxy)ethyl]-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
Pathways: Interference with signaling pathways, resulting in changes in gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one: Lacks the phenoxyethyl group.
3-[2-(2-tert-butylphenoxy)ethyl]-2-phenylquinazolin-4-one: Lacks the chlorophenyl group.
3-[2-(2-tert-butylphenoxy)ethyl]-2-(4-methylphenyl)-3,4-dihydroquinazolin-4-one: Contains a methyl group instead of a chlorine atom.
Uniqueness
The presence of both the 2-(2-tert-butylphenoxy)ethyl and 4-chlorophenyl groups in 3-[2-(2-tert-butylphenoxy)ethyl]-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.
Properties
Molecular Formula |
C26H25ClN2O2 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
3-[2-(2-tert-butylphenoxy)ethyl]-2-(4-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H25ClN2O2/c1-26(2,3)21-9-5-7-11-23(21)31-17-16-29-24(18-12-14-19(27)15-13-18)28-22-10-6-4-8-20(22)25(29)30/h4-15H,16-17H2,1-3H3 |
InChI Key |
RBTJZNPNJMLVME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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